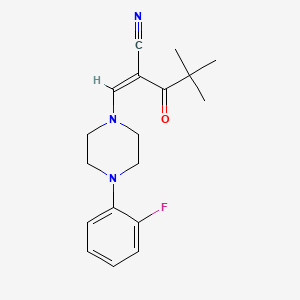
2-(2,2-Dimethylpropanoyl)-3-(4-(2-fluorophenyl)piperazinyl)prop-2-enenitrile
Descripción general
Descripción
2-(2,2-Dimethylpropanoyl)-3-(4-(2-fluorophenyl)piperazinyl)prop-2-enenitrile, also known as 2-(2,2-dimethylpropyl)-3-(4-(2-fluorophenyl)piperazin-1-yl)prop-2-enenitrile, is a synthetic compound with a wide range of potential applications in scientific research. It is a member of the piperazine family of compounds, which are known for their ability to form strong hydrogen bonds and for their use in drug discovery. 2-(2,2-Dimethylpropanoyl)-3-(4-(2-fluorophenyl)piperazinyl)prop-2-enenitrile has been used in a variety of laboratory experiments, including those involving DNA and protein synthesis, as well as in drug development.
Mecanismo De Acción
2-(2,2-Dimethylpropanoyl)-3-(4-(2-fluorophenyl)piperazinyl)prop-2-enenitrile(2,2-(2,2-Dimethylpropanoyl)-3-(4-(2-fluorophenyl)piperazinyl)prop-2-enenitrileDimethylpropanoyl)-3-(4-(2-(2,2-Dimethylpropanoyl)-3-(4-(2-fluorophenyl)piperazinyl)prop-2-enenitrilefluorophenyl)piperazinyl)prop-2-(2,2-Dimethylpropanoyl)-3-(4-(2-fluorophenyl)piperazinyl)prop-2-enenitrileenenitrile is capable of forming strong hydrogen bonds with a range of substrates, including proteins and enzymes. This allows it to interact with a variety of receptors and affect their function. Additionally, it is capable of forming strong covalent bonds, which can be used to modify the structure of proteins and enzymes.
Biochemical and Physiological Effects
2-(2,2-Dimethylpropanoyl)-3-(4-(2-fluorophenyl)piperazinyl)prop-2-enenitrile(2,2-(2,2-Dimethylpropanoyl)-3-(4-(2-fluorophenyl)piperazinyl)prop-2-enenitrileDimethylpropanoyl)-3-(4-(2-(2,2-Dimethylpropanoyl)-3-(4-(2-fluorophenyl)piperazinyl)prop-2-enenitrilefluorophenyl)piperazinyl)prop-2-(2,2-Dimethylpropanoyl)-3-(4-(2-fluorophenyl)piperazinyl)prop-2-enenitrileenenitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, as well as the structure of proteins. Additionally, it has been shown to affect cell signaling pathways, as well as the expression of genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,2-Dimethylpropanoyl)-3-(4-(2-fluorophenyl)piperazinyl)prop-2-enenitrile(2,2-(2,2-Dimethylpropanoyl)-3-(4-(2-fluorophenyl)piperazinyl)prop-2-enenitrileDimethylpropanoyl)-3-(4-(2-(2,2-Dimethylpropanoyl)-3-(4-(2-fluorophenyl)piperazinyl)prop-2-enenitrilefluorophenyl)piperazinyl)prop-2-(2,2-Dimethylpropanoyl)-3-(4-(2-fluorophenyl)piperazinyl)prop-2-enenitrileenenitrile has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and it is highly stable and pure. Additionally, it is capable of forming strong hydrogen bonds and covalent bonds, which allow it to interact with a variety of receptors and affect their function. However, it is important to note that it is not suitable for all experiments, as it may not be able to interact with certain substrates or receptors.
Direcciones Futuras
Given the wide range of potential applications of 2-(2,2-Dimethylpropanoyl)-3-(4-(2-fluorophenyl)piperazinyl)prop-2-enenitrile(2,2-(2,2-Dimethylpropanoyl)-3-(4-(2-fluorophenyl)piperazinyl)prop-2-enenitrileDimethylpropanoyl)-3-(4-(2-(2,2-Dimethylpropanoyl)-3-(4-(2-fluorophenyl)piperazinyl)prop-2-enenitrilefluorophenyl)piperazinyl)prop-2-(2,2-Dimethylpropanoyl)-3-(4-(2-fluorophenyl)piperazinyl)prop-2-enenitrileenenitrile, there are a number of potential future directions for research. These include further studies of its biochemical and physiological effects, as well as its ability to interact with a variety of receptors. Additionally, further studies of its synthesis methods may lead to improved purity and stability of the compound. Additionally, further studies of its application in drug development may lead to new and improved drugs. Finally, further studies of its use in DNA and protein synthesis may lead to new and improved methods for these processes.
Aplicaciones Científicas De Investigación
2-(2,2-Dimethylpropanoyl)-3-(4-(2-fluorophenyl)piperazinyl)prop-2-enenitrile(2,2-(2,2-Dimethylpropanoyl)-3-(4-(2-fluorophenyl)piperazinyl)prop-2-enenitrileDimethylpropanoyl)-3-(4-(2-(2,2-Dimethylpropanoyl)-3-(4-(2-fluorophenyl)piperazinyl)prop-2-enenitrilefluorophenyl)piperazinyl)prop-2-(2,2-Dimethylpropanoyl)-3-(4-(2-fluorophenyl)piperazinyl)prop-2-enenitrileenenitrile has been used in a variety of scientific research applications. It has been used in studies of DNA and protein synthesis, as well as in drug development. It has also been used in studies of enzyme inhibition, as it is capable of forming strong hydrogen bonds with a range of substrates. Additionally, it has been used in studies of cell signaling, as it can interact with a variety of receptors.
Propiedades
IUPAC Name |
(2Z)-2-[[4-(2-fluorophenyl)piperazin-1-yl]methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O/c1-18(2,3)17(23)14(12-20)13-21-8-10-22(11-9-21)16-7-5-4-6-15(16)19/h4-7,13H,8-11H2,1-3H3/b14-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZZPFOKRQYQDR-YPKPFQOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CN1CCN(CC1)C2=CC=CC=C2F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\N1CCN(CC1)C2=CC=CC=C2F)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethylpropanoyl)-3-(4-(2-fluorophenyl)piperazinyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



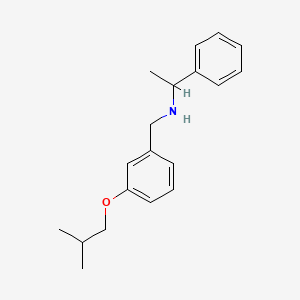
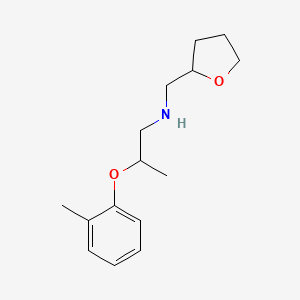
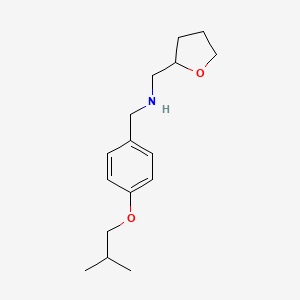
![N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine](/img/structure/B1389109.png)
![5-Chloro-N-[2-(4-ethylphenoxy)propyl]-2-methylaniline](/img/structure/B1389110.png)

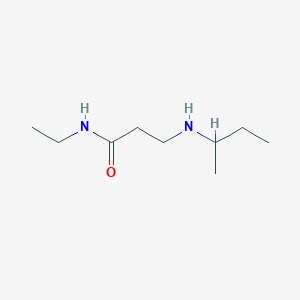

![3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline](/img/structure/B1389116.png)
![3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1389117.png)
![N-[2-(2,5-Dimethylphenoxy)propyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1389118.png)
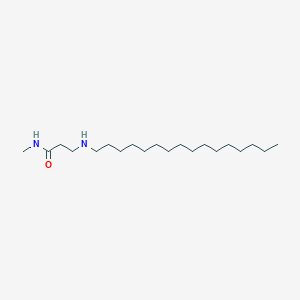
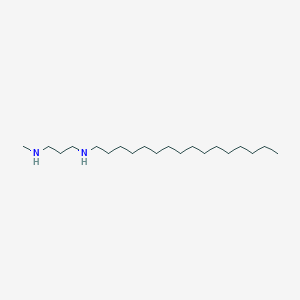
![N-[3-(Sec-butoxy)phenyl]-N-{2-[2-(sec-butyl)-phenoxy]ethyl}amine](/img/structure/B1389125.png)